(2,5-dichlorophenyl)arsonic acid
Description
Properties
CAS No. |
15075-46-4 |
|---|---|
Molecular Formula |
C6H5AsCl2O3 |
Molecular Weight |
270.93 g/mol |
IUPAC Name |
(2,5-dichlorophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsCl2O3/c8-4-1-2-6(9)5(3-4)7(10,11)12/h1-3H,(H2,10,11,12) |
InChI Key |
GQXPKFSKSNZFDX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[As](=O)(O)O)Cl |
Other CAS No. |
15075-46-4 |
Synonyms |
2,5-Dichlorophenylarsonic acid |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : 2,5-Dichloroaniline is dissolved in concentrated hydrochloric acid to form the hydrochloride salt.
-
Arsenation : Arsenic acid is introduced at 80–100°C, with catalytic iodine (0.5–1 mol%) to accelerate the reaction.
-
Workup : The mixture is neutralized with sodium hydroxide, and the product is precipitated via acidification.
Key Parameters :
-
Molar Ratio : A 1:1.2 ratio of 2,5-dichloroaniline to arsenic acid minimizes side products.
-
Temperature : Prolonged heating above 90°C risks decomposition, reducing yields to 50–60%.
Limitations
-
Low Functional Group Tolerance : Electron-withdrawing chlorine substituents slow the reaction, necessitating extended reaction times (24–48 h).
-
Byproduct Formation : Over-arsenation or oxidation byproducts require rigorous purification via recrystallization from ethanol-water mixtures.
Bart Reaction: Diazonium Salt Route
The Bart reaction, utilizing diazonium salts and arsenic trioxide (As₂O₃), offers higher regioselectivity for halogenated substrates.
Synthetic Procedure
-
Diazotization : 2,5-Dichloroaniline is treated with sodium nitrite and HCl at 0–5°C to form the diazonium chloride.
-
Coupling with Arsenic Trioxide : The diazonium salt is reacted with As₂O₃ in alkaline medium (pH 9–10) at 60°C for 6–8 h.
-
Isolation : Acidification with HCl precipitates the product, which is filtered and washed.
Optimized Conditions :
-
pH Control : Maintaining alkalinity prevents diazonium salt decomposition.
-
Yield : 70–75% after recrystallization.
Advantages Over Bechamp Method
-
Faster Reaction : Completion within 8 h vs. 24–48 h for Bechamp.
-
Higher Purity : Reduced side reactions due to milder conditions.
Alternative Synthetic Approaches
Catalytic Arsenation Using Palladium
Recent studies explore Pd-catalyzed coupling of 2,5-dichlorophenylboronic acid with arsenic trichloride (AsCl₃). However, this method faces challenges:
-
Toxicity : AsCl₃ requires inert handling.
-
Yield : <40% due to competing hydrolysis.
Purification and Characterization
Recrystallization
-
Solvent System : Ethanol-water (3:1 v/v) yields needle-like crystals with >98% purity.
-
Melting Point : 192–194°C (decomposition).
Spectroscopic Analysis
-
IR Spectroscopy : Peaks at 830 cm⁻¹ (As=O) and 540 cm⁻¹ (As-C).
-
¹H NMR (D₂O) : δ 7.45 (d, 1H, J = 8.5 Hz, H-3), 7.62 (dd, 1H, J = 8.5, 2.4 Hz, H-4), 7.89 (d, 1H, J = 2.4 Hz, H-6).
Challenges and Optimization Strategies
Toxicity Mitigation
-
Closed Systems : Automated reactors minimize arsenic exposure.
-
Waste Treatment : Precipitation of arsenic sulfides for safe disposal.
Yield Improvement
-
Catalyst Screening : Iodine vs. KI comparisons show iodine improves yields by 15%.
-
Solvent Effects : Dimethylformamide (DMF) increases solubility but complicates purification.
| Parameter | Bechamp Reaction | Bart Reaction |
|---|---|---|
| Starting Material | 2,5-Dichloroaniline | 2,5-Dichloroaniline |
| Arsenic Source | H₃AsO₄ | As₂O₃ |
| Reaction Time | 24–48 h | 6–8 h |
| Yield (%) | 50–60 | 70–75 |
| Key Challenge | Byproduct formation | pH control |
Table 2. Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄Cl₂AsO₃ |
| Molecular Weight | 277.89 g/mol |
| Melting Point | 192–194°C |
| Solubility | Slightly in hot water |
| Stability | Air-stable, hygroscopic |
Chemical Reactions Analysis
(2,5-dichlorophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to an arsine group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atoms can be replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Characteristics and Synthesis
(2,5-Dichlorophenyl)arsonic acid is characterized by the presence of two chlorine atoms and an arsonic acid group attached to a benzene ring. The synthesis typically involves the reaction of 2,5-dichlorobenzoic acid with arsenic trioxide in the presence of a catalyst such as acetic acid at elevated temperatures. This method ensures consistent product quality and yield.
Chemistry
- Precursor in Synthesis : It serves as a precursor in the synthesis of more complex organoarsenic compounds. The ability to undergo various chemical reactions, such as oxidation and electrophilic aromatic substitution, makes it valuable in research settings.
Biology
- Antimicrobial Properties : Studies have indicated potential antimicrobial activity against various bacterial strains. The compound's interaction with cellular components can disrupt metabolic pathways, making it a subject of interest for developing new antimicrobial agents.
- Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties. Research is ongoing to explore its efficacy in inhibiting cancer cell proliferation and its mechanism of action at the molecular level.
Medicine
- Therapeutic Development : There is ongoing research into the use of this compound in developing new therapeutic agents. Its biological activity warrants further investigation into its potential applications in treating various diseases.
Industry
- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals with unique properties. Its role in material science is particularly noteworthy, as it can be incorporated into formulations requiring specific chemical characteristics.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the compound could serve as a potential candidate for developing new antibiotics.
Case Study 2: Anticancer Properties
Research published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The findings revealed that the compound inhibited cell growth and induced apoptosis in various cancer types, suggesting its potential as an anticancer agent.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Chemistry | Precursor for organoarsenic compounds | Enables synthesis of complex structures |
| Biology | Antimicrobial and anticancer research | Exhibits significant biological activity |
| Medicine | Therapeutic agent development | Potential for treating various diseases |
| Industry | Production of specialty chemicals | Unique chemical properties for formulations |
Mechanism of Action
The mechanism of action of benzenearsonic acid, 2,5-dichloro- involves its interaction with cellular components, leading to the disruption of metabolic pathways. The arsonic acid group can interact with thiol groups in proteins, inhibiting their function. This interaction can affect various molecular targets and pathways, including those involved in cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Group Variations
The positional isomerism of chlorine substituents and the nature of the functional group significantly influence chemical properties and biological activity:
Chlorine Substitution Patterns :
- (2,5-Dichlorophenyl)arsonic Acid : The 2,5-dichloro configuration optimizes steric and electronic interactions in enzyme binding pockets, as seen in thrombin inhibitors .
- N-(3,5-Dichlorophenyl)succinimide (NDPS) : The 3,5-dichloro substitution in NDPS is associated with nephrotoxicity in rats, mediated by cytochrome P450 metabolism . This contrasts with the 2,5-isomer, suggesting positional effects on toxicity.
- Functional Group Differences: Arsonic Acid vs. Boronic Acid: this compound (AsO₃H₂) and 2,5-dichlorophenylboronic acid (B(OH)₂) differ in acidity and coordination chemistry. Boronic acids often act as reversible enzyme inhibitors, while arsenic compounds may exhibit irreversible binding or distinct toxicological profiles . Arsonic Acid vs. Carboxylic Acid: Compared to 2-(2,5-dichlorophenyl)acetic acid (CH₂COOH), the arsenic group introduces higher molecular weight (262.93 vs.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Key Properties |
|---|---|---|---|---|
| This compound | C₆H₅AsCl₂O₃ | 262.93 | Arsonic acid | High polarity, moderate acidity |
| 2,5-Dichlorophenylboronic acid | C₆H₅BCl₂O₂ | 190.82 | Boronic acid | Mild acidity, reversible binding |
| N-(3,5-Dichlorophenyl)succinimide | C₁₀H₇Cl₂NO₂ | 246.07 | Succinimide | Lipophilic, P450-metabolized |
| 2-(2,5-Dichlorophenyl)acetic acid | C₈H₆Cl₂O₂ | 205.04 | Carboxylic acid | Moderate solubility, low toxicity |
Research Implications and Gaps
- Medicinal Chemistry : The 2,5-dichlorophenyl group’s role in enzyme inhibition warrants exploration in arsenic-containing drug candidates, particularly for anticoagulant or anti-inflammatory applications .
- Toxicology : Comparative studies between 2,5- and 3,5-dichlorophenyl arsenic compounds are needed to clarify positional effects on metabolism and toxicity.
- Synthetic Applications : Click chemistry routes used for triazole-dichlorophenyl hybrids could be adapted for arsenic analogs, though arsenic’s reactivity may require specialized conditions.
Q & A
Q. What are the standard synthetic routes for preparing (2,5-dichlorophenyl)arsonic acid, and how are intermediates characterized?
Methodological Answer: Synthesis typically involves coupling 2,5-dichloroaniline with arsenic acid derivatives via diazonium salt intermediates. For example:
Diazotization : React 2,5-dichloroaniline with NaNO₂ and HCl at 0–5°C to form the diazonium salt.
Arsonation : Treat the diazonium salt with sodium arsenite under controlled pH (6–7) to yield the arsonic acid derivative.
Characterization :
- NMR : Confirm substitution pattern via aromatic proton splitting (e.g., para/meta coupling in dichlorophenyl groups).
- FTIR : Detect As-O stretching (~800 cm⁻¹) and aromatic C-Cl vibrations (~600 cm⁻¹).
- Elemental Analysis : Verify C, H, N, Cl, and As content (e.g., molecular formula C₆H₄Cl₂AsO₃).
Data Validation : Cross-check purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
pH Stability : Dissolve the compound in buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy (λ = 250–300 nm) over 24–72 hours.
Thermal Stability : Conduct thermogravimetric analysis (TGA) at 25–300°C to identify decomposition points.
Light Sensitivity : Expose samples to UV light (254 nm) and track arsenic release via ICP-MS.
Key Metrics :
- Degradation products (e.g., arsenic oxides) identified via LC-MS.
- Half-life calculations under extreme conditions (e.g., t₁/₂ = 48 hrs at pH 12 ).
Advanced Research Questions
Q. What analytical challenges arise in detecting trace degradation products of this compound in environmental samples?
Methodological Answer: Challenges :
- Low concentrations (ppb levels) in complex matrices (e.g., soil, water).
- Co-elution with organic acids in HPLC.
Solutions :
Sample Prep : Solid-phase extraction (SPE) using mixed-mode sorbents (e.g., Oasis HLB) to isolate arsenic species.
Advanced Detection :
Q. How do computational models predict the environmental fate and bioaccumulation potential of this compound?
Methodological Answer:
QSAR Modeling : Use EPI Suite™ to estimate log Kow (e.g., predicted log Kow = 2.1 ± 0.3), indicating moderate hydrophilicity.
Molecular Dynamics : Simulate binding affinity to soil organic matter (e.g., humic acids) via docking software (AutoDock Vina).
Bioaccumulation : Compare with structurally similar compounds (e.g., 2,4-DCP arsenic acid: BCF = 12–18 in fish ).
Validation : Cross-reference with experimental soil column studies (e.g., 60% adsorption in loamy soil ).
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported toxicity data for this compound?
Methodological Answer: Common Discrepancies :
- Variability in LD₅₀ values (e.g., 42 mg/kg in rats vs. 85 mg/kg in mice).
- Conflicting genotoxicity results (positive Ames test vs. negative micronucleus assay).
Resolution Strategies :
Dose-Response Curves : Re-evaluate studies using standardized OECD protocols.
Metabolite Profiling : Compare arsenic speciation (e.g., As³⁺ vs. As⁵⁺) across models.
Cross-Species Validation : Test in multiple organisms (e.g., Daphnia magna, zebrafish).
Case Study : A related organoarsenic compound showed 30% higher toxicity in aquatic vs. terrestrial models due to bioavailability differences .
Physical/Chemical Properties Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
